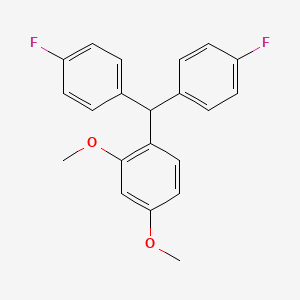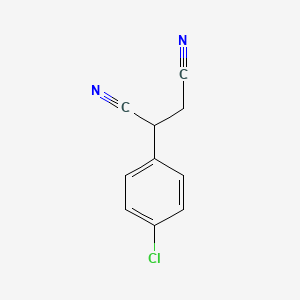
2-(4-Chlorophenyl)succinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Chlorophényl)succinonitrile est un composé organique caractérisé par la présence d'un groupe chlorophényle lié à un squelette de succinonitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(4-Chlorophényl)succinonitrile implique généralement la réaction du 4-chlorobenzylcyanure avec le malononitrile en conditions basiques. La réaction est effectuée en présence d'une base telle que l'éthylate de sodium ou le tert-butylate de potassium, ce qui facilite l'addition nucléophile du malononitrile au 4-chlorobenzylcyanure, formant ainsi le produit souhaité.
Méthodes de production industrielle : À l'échelle industrielle, la production de 2-(4-Chlorophényl)succinonitrile peut être réalisée par une voie de synthèse similaire, mais optimisée pour les opérations à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(4-Chlorophényl)succinonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitrile en amines primaires.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Acide 2-(4-Chlorophényl)succinique.
Réduction : 2-(4-Chlorophényl)succinodiamine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-(4-Chlorophényl)succinonitrile a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 2-(4-Chlorophényl)succinonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes nitrile peuvent former des liaisons hydrogène ou se coordonner avec des ions métalliques, influençant ainsi l'activité des molécules cibles. Le groupe chlorophényle peut également participer à des interactions hydrophobes, modulant davantage les effets du composé.
Composés similaires :
Succinonitrile : Un composé nitrile plus simple présentant une réactivité similaire, mais sans le groupe chlorophényle.
4-Chlorobenzylcyanure : Partage le groupe chlorophényle mais diffère dans le positionnement du nitrile.
Malononitrile : Un composé dinitrile apparenté utilisé dans la synthèse du 2-(4-Chlorophényl)succinonitrile.
Unicité : Le 2-(4-Chlorophényl)succinonitrile est unique en raison de la combinaison du groupe chlorophényle et du squelette de succinonitrile, qui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour diverses applications en recherche et dans l'industrie.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)succinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The chlorophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Succinonitrile: A simpler nitrile compound with similar reactivity but lacking the chlorophenyl group.
4-Chlorobenzyl cyanide: Shares the chlorophenyl group but differs in the nitrile positioning.
Malononitrile: A related dinitrile compound used in the synthesis of 2-(4-Chlorophenyl)succinonitrile.
Uniqueness: this compound is unique due to the combination of the chlorophenyl group and the succinonitrile backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H7ClN2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)butanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9(7-13)5-6-12/h1-4,9H,5H2 |
Clé InChI |
HDKXIEAROJEEDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
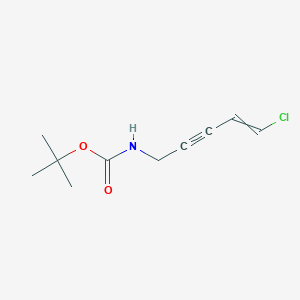
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
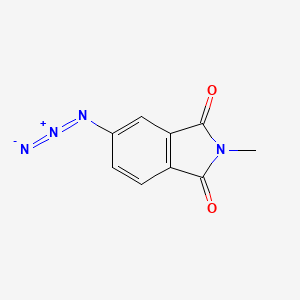
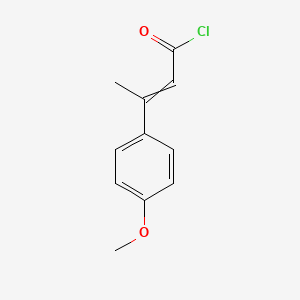
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
